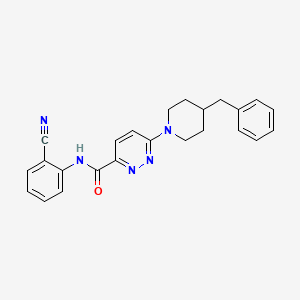

![molecular formula C15H16N4O4S2 B2493408 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 868972-73-0](/img/structure/B2493408.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves intricate steps that ensure the formation of the desired heterocyclic systems. For instance, compounds within the thiadiazole family, such as benzo[d][1,2,3]thiadiazole derivatives, are synthesized and characterized to explore their optoelectronic properties, demonstrating the diverse applications of thiadiazole derivatives in semiconductors and photodetectors (Chen et al., 2016). Synthesis techniques, including carbodiimide condensation, are employed for the efficient and convenient preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives, showcasing the versatility of thiadiazole compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is critical in determining their physical and chemical properties. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into the molecular configuration and potential interactions with biological targets (Al-Hourani et al., 2016). The structure elucidation of such compounds is fundamental to understanding their functionality and potential applications in various domains.

Chemical Reactions and Properties

Thiadiazole compounds engage in a variety of chemical reactions, influencing their reactivity and potential applications. Electrochemical synthesis methods have been developed for the preparation of disulfides of thiadiazole derivatives, highlighting the importance of electrochemical reactions in modifying the chemical properties of thiadiazoles (Esmaili & Nematollahi, 2013). These methodologies contribute to the versatility and functional adaptability of thiadiazole-based compounds.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The synthesis and characterization of thiadiazole compounds, as explored in various studies, provide a comprehensive understanding of their physical attributes, which are essential for their application in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, acidity, and potential for forming complexes with metals, are critical for their application in catalysis, pharmaceuticals, and materials science. The study on the synthesis and antitumor activity of di(2-chloroethyl)amino derivatives of benz-2,1,3-thiadiazole illustrates the complex chemical behavior and potential biological activity of thiadiazole compounds (Myuller et al., 1980).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 and Glycogen synthase kinase-3 beta , which play crucial roles in cell growth and survival.

Biochemical Pathways

Similar compounds have been found to affect theVEGF-induced HUVEC cell migration pathway , indicating its anti-angiogenic activity . This could potentially lead to the inhibition of tumor growth and metastasis.

Pharmacokinetics

A compound with a similar structure has been predicted to have high intestinal absorption and could potentially cross the blood-brain barrier . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This could potentially lead to the inhibition of tumor growth.

properties

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S2/c1-8(2)13(21)17-14-18-19-15(25-14)24-6-12(20)16-9-3-4-10-11(5-9)23-7-22-10/h3-5,8H,6-7H2,1-2H3,(H,16,20)(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGPTBLBKNCNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)

![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)